molecular formula C14H18BrNO2 B13961015 (R)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

(R)-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13961015
M. Wt: 312.20 g/mol
InChI Key: TUWZYKMTURTHKK-LBPRGKRZSA-N
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Description

®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a bromoethyl group, and a benzyl ester group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-(2-bromoethyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The benzyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then exerts its effects on the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
  • ®-tert-butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate
  • 1-Boc-3-(2-bromoethyl)pyrrolidine

Uniqueness

®-benzyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the benzyl ester group differentiates it from other similar compounds, providing unique properties in terms of solubility, stability, and reactivity .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

benzyl (3R)-3-(2-bromoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H18BrNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1

InChI Key

TUWZYKMTURTHKK-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@H]1CCBr)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCBr)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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